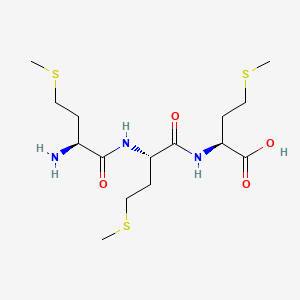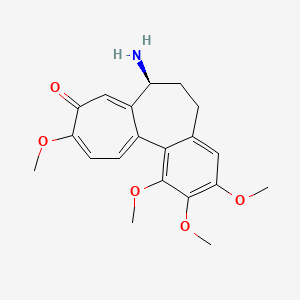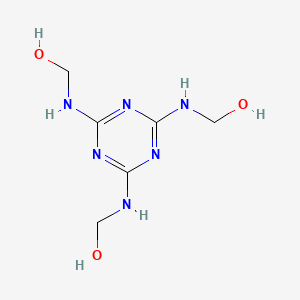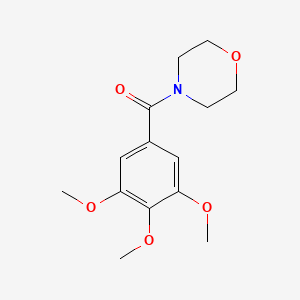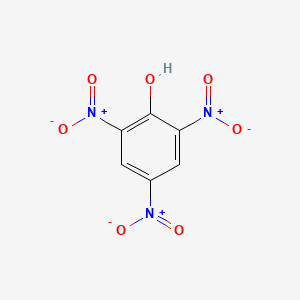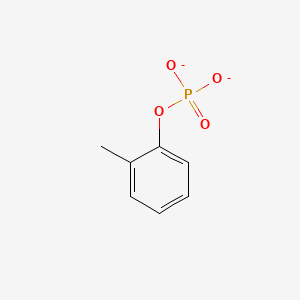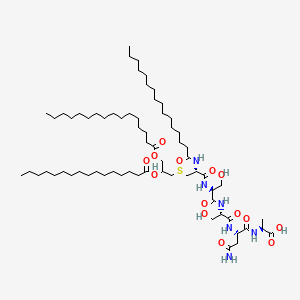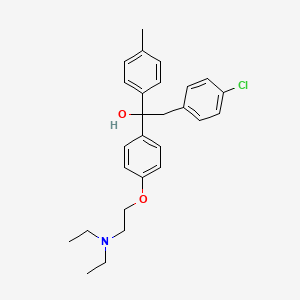
Uniconazole-P
Overview
Description
Uniconazole-P is a triazole chemical used as a plant growth retardant . It is active on a wide range of plants and acts by inhibiting the production of gibberellins . It is often used on perennials to maintain a marketable size and/or delay flowering .
Synthesis Analysis
The synthesis of Uniconazole-P involves several complex biochemical reactions. It has been found that Uniconazole-P can affect the “phenylpropanoid biosynthesis” pathway . In this pathway, only one member of the portal enzyme gene family, named BrPAL4, was remarkably downregulated, which was related to lignin biosynthesis .
Molecular Structure Analysis
Uniconazole-P has the chemical formula C15H18ClN3O and a molecular weight of 291.770 . It is an active optical isomer of uniconazole, also known as S-3307D and XE-1019D .
Chemical Reactions Analysis
Uniconazole-P has been found to significantly affect the “phenylpropanoid biosynthesis” pathway . This pathway is related to lignin biosynthesis, and Uniconazole-P has been shown to decrease lignin content through repressing the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis .
Physical And Chemical Properties Analysis
Uniconazole-P has a low water solubility, is quite volatile, and there is also a slight risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .
Scientific Research Applications
Cotton Production
Uniconazole-P is used as a growth regulator in cotton production globally to control plant growth and maximize yield and quality . It has significant effects on phosphorus fractions in cotton plants, which is an essential nutrient for cotton production .
Drought Stress Management in Wheat
Uniconazole-P has been found to positively regulate carbon metabolism under drought stress in wheat seedlings . It increases leaf relative water content, reduces plant height, and counteracts the reduction in fresh weight and root length under drought stress .
Reactive Oxygen Species (ROS) Management
Uniconazole-P inhibits the excessive accumulation of reactive oxygen species (ROS) and protects against membrane lipid peroxidation caused by drought stress . It regulates superoxide dismutase (SOD) gene expression, enhances antioxidant enzymes activities, and adjusts the content of osmoregulatory compounds in drought-stressed plants .
Improvement of Photosynthetic Efficiency
The application of Uniconazole-P significantly improves the chlorophyll content, soluble protein content, and net photosynthetic rate . It also improves the activities of antioxidant enzymes comprising superoxide dismutase, peroxidase, and catalase .
Regulation of Carbon Metabolism
Uniconazole-P treatment increases chlorophyll (Chl) and carotenoid (Car) contents, inhibits the increase in sucrose concentration, and alleviates the reduction in starch content due to increased sucrose synthase (SS) activity under drought stress .
High Density Sowing
Uniconazole-P can lessen the detrimental impacts of high density sowing while also assisting seedlings in recovering from transplant injury safely and increasing yield .
Mechanism of Action
Uniconazole-P, also known as Uniconazole P, is a triazole plant growth regulator . It is widely used in agriculture and horticulture to regulate plant height and prevent the overgrowth of seedlings . This article will delve into the mechanism of action of Uniconazole-P, covering its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Uniconazole-P primarily targets the gibberellin (GA) biosynthesis pathway . It inhibits the activity of Ent-kaurene oxidase , a key enzyme in the GA biosynthesis pathway . This inhibition reduces the production of endogenous GA . Additionally, Uniconazole-P has been found to be a strong competitive inhibitor of ABA 8′-hydroxylase , a major ABA catabolic enzyme .
Mode of Action
Uniconazole-P’s mode of action is primarily through the inhibition of gibberellin (GA) biosynthesis . By inhibiting the activity of Ent-kaurene oxidase, Uniconazole-P reduces the production of endogenous GA . This leads to a decrease in GA levels in plants . Furthermore, Uniconazole-P is a potent inhibitor of ABA 8′-hydroxylase, effectively inhibiting ABA catabolism in plants .
Biochemical Pathways
Uniconazole-P significantly affects the phenylpropanoid biosynthesis pathway . In this pathway, it remarkably downregulates the expression of BrPAL4 , a member of the portal enzyme gene family related to lignin biosynthesis . This leads to a decrease in lignin content . Additionally, Uniconazole-P has been found to affect the levels of various metabolites, including flavonoids, tannins, alkaloids, lipids, amino acids and derivatives, organic acids, nucleotides and derivatives, and terpenoids .
Pharmacokinetics
It can be persistent in both soil and aquatic systems .
Result of Action
The primary result of Uniconazole-P’s action is the inhibition of hypocotyl elongation in plants . This is achieved through the suppression of the BrbZIP39–BrPAL4 module, which mediates lignin biosynthesis . The decrease in lignin content leads to the dwarfing of plants . Additionally, Uniconazole-P-treated plants show enhanced drought tolerance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Uniconazole-P. For instance, Uniconazole-P has been found to enhance the cold resistance in plants . The specific mechanism of this induced cold resistance remains unclear . Furthermore, Uniconazole-P has been used to promote dwarfing and enhance lodging resistance in banana cultivation .
Safety and Hazards
Uniconazole-P is moderately toxic to mammals but would not be expected to bioaccumulate . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Uniconazole-P is a plant growth regulator registered for use on greenhouse ornamentals and greenhouse tomato seedlings for transplant only . The proposed risk mitigation measures included the cancellation of the use on greenhouse ornamentals grown for cut flowers, and label updates to meet the current labelling standard and to improve clarity . All products containing uniconazole-P that are registered in Canada are subject to this re-evaluation decision .
properties
IUPAC Name |
(E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-MAUPQMMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3035002 | |
| Record name | Uniconazole-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uniconazole-P | |
CAS RN |
83657-17-4 | |
| Record name | Uniconazole P | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uniconazole-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uniconazole-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (αS,βE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Uniconazole P | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNICONAZOLE-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T880R8S46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Uniconazole-P exert its effects on plant growth?
A1: Uniconazole-P acts as a potent inhibitor of gibberellin (GA) biosynthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It specifically targets the cytochrome P450-dependent monooxygenases involved in the oxidation of ent-kaurene into ent-kaurenoic acid, a crucial step in the GA biosynthetic pathway. [, , ] By inhibiting GA production, Uniconazole-P disrupts a range of plant growth and developmental processes typically regulated by these hormones.
Q2: What are the downstream effects of Uniconazole-P treatment in plants?
A2: Uniconazole-P treatment leads to a variety of effects in plants, primarily due to its inhibition of GA biosynthesis. Some notable effects include:
- Reduced shoot elongation: This is the most well-known effect, leading to compact and dwarf plants. [, , , , , , , , , , , , , ]
- Altered flowering time: Depending on the plant species and application time, Uniconazole-P can promote or delay flowering. [, , , , , , , , ]
- Modified root growth: While often associated with reduced root growth, Uniconazole-P can also enhance root development in certain species or under specific conditions. [, , , ]
- Changes in leaf morphology and physiology: Uniconazole-P can induce leaf thickening, increase chlorophyll content, and enhance stress tolerance in some plants. [, , ]
- Effects on tuber and bulbil formation: Uniconazole-P can influence the balance between aerial and belowground tuber development in yam species. [, , , , , ]
Q3: How does the inhibition of GA biosynthesis by Uniconazole-P affect gravitropism in plants?
A3: Gibberellins play a crucial role in plant gravitropism, the ability to orient growth in response to gravity. [, , ] Studies have shown that Uniconazole-P can inhibit negative gravitropism in horizontally-positioned seedlings, likely due to its suppressive effect on GA-mediated processes involved in wood formation and stem bending. [, , ]
Q4: What is the molecular formula and weight of Uniconazole-P?
A4: The molecular formula of Uniconazole-P is C16H18ClN3O, and its molecular weight is 305.79 g/mol.
Q5: How does Uniconazole-P perform under different environmental conditions?
A5: The stability and efficacy of Uniconazole-P can be influenced by factors such as temperature, pH, and light exposure. Further research is needed to fully characterize its stability profile under various conditions.
Q6: Does Uniconazole-P exhibit any catalytic properties?
A7: Uniconazole-P is primarily known for its inhibitory action on GA biosynthesis and does not possess inherent catalytic properties. [, , ]
Q7: How do structural modifications of Uniconazole-P affect its biological activity?
A9: While the provided research abstracts do not explicitly address the SAR of Uniconazole-P, it's known that even minor alterations in the chemical structure of plant growth regulators can significantly influence their activity, selectivity, and metabolism in plants. [] Further research focusing on the SAR of Uniconazole-P would be valuable for optimizing its use and developing novel analogs with enhanced properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B1683644.png)

